molecular formula C6H13NO3 B1414726 Methyl 2-[(2-methoxyethyl)amino]acetate CAS No. 885221-00-1

Methyl 2-[(2-methoxyethyl)amino]acetate

Cat. No.: B1414726
CAS No.: 885221-00-1
M. Wt: 147.17 g/mol
InChI Key: DOYRRBSQRQWDHJ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methoxyethyl)amino]acetate is a methyl ester derivative featuring an aminoacetate backbone substituted with a 2-methoxyethyl group. This compound is structurally characterized by a central glycine moiety, where the amino group is modified with a 2-methoxyethyl substituent, and the carboxylic acid is esterified with a methyl group. Key applications include roles as intermediates in drug synthesis, enzyme inhibitors, and functional materials .

Properties

IUPAC Name

methyl 2-(2-methoxyethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-9-4-3-7-5-6(8)10-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYRRBSQRQWDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885221-00-1
Record name methyl 2-[(2-methoxyethyl)amino]acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-methoxyethyl)amino]acetate can be synthesized through the esterification of acetic acid and methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out in a batch reactor with a reflux condenser to condense the vapor and recirculate the condensate to the reactor . The optimal conditions for this reaction include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .

Industrial Production Methods

In industrial settings, the production of methyl 2-(2-methoxyethylamino)acetate involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methoxyethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl 2-(2-methoxyethylamino)acetate can produce carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(2-methoxyethyl)amino]acetate is explored for its potential therapeutic applications, particularly in the development of drug candidates. Its structure allows for interaction with biological targets, making it suitable for:

  • Antiviral Agents : The compound has shown promise in inhibiting viral replication mechanisms, particularly in studies involving HIV and hepatitis viruses .
  • Anticancer Research : It is being investigated for its ability to induce apoptosis in cancer cells through modulation of signaling pathways such as NF-κB and PI3K/Akt/mTOR .

Case Study: Antiviral Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antiviral activity against various viruses. The findings indicated a significant reduction in viral load in cell cultures treated with specific derivatives, highlighting the compound's potential as a lead structure for antiviral drug development .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various reactions, including:

  • Peptide Synthesis : The compound can be used to synthesize peptide analogs that exhibit improved biological activity compared to natural peptides.
  • Chiral Synthesis : Its chiral nature makes it valuable for producing enantiomerically pure compounds, which are crucial in pharmaceuticals.

Synthesis Pathway Example

A common synthetic route involves the reaction of methyl acetate with 2-(2-methoxyethyl)amine under acidic conditions, yielding this compound as a product. This method demonstrates the compound's accessibility for further chemical modifications.

Biochemical Research

The compound is utilized as an analytical reagent in biochemical assays. It has applications in:

  • Detection of 2-Ketoacids : this compound is employed for quantifying metabolites in biological samples, aiding in metabolic studies .
  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms .

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyethylamino)acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C₇H₁₅NO₄ 177.20 2-Methoxyethylamino, methyl ester Drug intermediate, enzyme inhibition
Methyl 2-[bis(2-methoxyethyl)amino]acetate C₉H₁₉NO₄ 205.25 Bis(2-methoxyethyl)amino Cooling agents, solubilizing agents
Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl C₁₁H₁₄ClNO₃ 243.69 2-Methoxyphenyl, methyl ester Antibiotic synthesis
Ethyl 2-[(2-hydroxyethyl)amino]acetate C₆H₁₃NO₃ 147.17 Hydroxyethylamino, ethyl ester Cosmetics, chelators

Research Findings and Trends

  • Synthetic Efficiency: Mono-substituted amino acetates (e.g., this compound) are synthesized in higher yields (68–88%) compared to bis-substituted analogs, which require stringent stoichiometric control .
  • Bioactivity : Compounds with 2-methoxyethyl groups exhibit enhanced enzyme inhibition (e.g., HDAC inhibition at 1 µM in boronic acid derivatives) due to improved hydrogen bonding and hydrophobic interactions .
  • Stability : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, making ethyl derivatives preferable for sustained-release formulations .

Biological Activity

Methyl 2-[(2-methoxyethyl)amino]acetate, a compound with the molecular formula C₆H₁₁NO₄, is an alpha-amino acid ester that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₆H₁₁NO₄
  • Molecular Weight : 161.16 g/mol
  • CAS Number : 6096-81-7
  • Synonyms : Dimethyl iminodiacetate, Glycine, N-(2-methoxy-2-oxoethyl)-, methyl ester

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of amino acid esters have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

CompoundBacterial StrainMIC (μM)
Compound AStaphylococcus aureus≤ 2.5
Compound BEscherichia coli≤ 2.5
Compound CVibrio anguillarum25.0

These findings suggest that modifications in the structure of amino acid esters can lead to enhanced antimicrobial efficacy .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines. In vitro studies indicate that certain derivatives exhibit selective cytotoxicity toward cancer cells while sparing normal cells. For example:

CompoundCancer Cell LineCC₅₀ (nM)
Compound DH1975 (EGFR mutant)502
Compound EA431 (EGFR wild-type)>1000

This selectivity is crucial for developing targeted cancer therapies .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve modulation of specific cellular pathways associated with cell proliferation and apoptosis. High-throughput screening methods have been employed to characterize the interactions between this compound and various molecular targets, revealing insights into its pharmacological profile .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of methylated amino acid derivatives demonstrated that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the presence of methoxy groups significantly improved the interaction with bacterial cell membranes .
  • Case Study on Antitumor Activity :
    Research involving the evaluation of this compound in xenograft models showed promising results in reducing tumor size in mice bearing EGFR mutant tumors. The compound displayed a favorable pharmacokinetic profile, suggesting potential for further development as an anticancer agent .

Q & A

What are the key synthetic routes for Methyl 2-[(2-methoxyethyl)amino]acetate, and how can reaction conditions be optimized to minimize side products?

Basic : The compound is typically synthesized via nucleophilic substitution or esterification. For example, a common approach involves reacting 2-methoxyethylamine with methyl chloroacetate in the presence of a base like triethylamine to neutralize HCl byproducts . Solvent choice (e.g., dry toluene or DMF) and temperature control (e.g., 0–25°C) are critical to avoid hydrolysis of the ester group.
Advanced : Optimizing reaction stoichiometry and catalyst use can reduce impurities. For instance, coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane oxide enhance yields in multi-step syntheses (e.g., forming intermediates with phenoxyethanol derivatives) . Kinetic studies using in-situ NMR (as shown for ethyl 2-((2-methoxyethyl)amino)acetate in ) can identify rate-limiting steps and guide adjustments.

Which analytical techniques are most reliable for characterizing this compound, and how can spectral ambiguities be resolved?

Basic : 1^1H and 13^13C NMR are standard for confirming structure. Key signals include the methoxy protons (~δ 3.3–3.5 ppm) and ester carbonyl carbons (~δ 170 ppm) . LCMS (e.g., m/z [M+H]+) provides molecular weight validation .
Advanced : Ambiguities in overlapping NMR peaks (e.g., methylene protons near δ 4.0 ppm) can be resolved using 2D techniques like HSQC or COSY. Computational tools (e.g., density functional theory for predicting chemical shifts) complement experimental data . High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities, critical for validating intermediates in multi-step syntheses .

How does the compound’s reactivity vary under different pH and temperature conditions, and what stability challenges arise during storage?

Basic : The ester group is prone to hydrolysis under acidic or alkaline conditions. Storage at -20°C in anhydrous solvents (e.g., acetonitrile) minimizes degradation . Stability studies using HPLC can track decomposition products like 2-methoxyethylamine .
Advanced : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) quantifies degradation kinetics. Computational modeling (e.g., Arrhenius plots) predicts shelf life under varying conditions. Chelating agents (e.g., EDTA) may stabilize the compound against metal-catalyzed oxidation .

What role does this compound play in drug delivery systems or enzyme interaction studies?

Basic : Its dual ether and ester functionalities enable hydrogen bonding with biomolecules, making it a candidate for prodrug formulations. For example, it can act as a linker in antibody-drug conjugates .
Advanced : Molecular docking studies reveal affinity for enzymes like hydrolases, where the ester moiety serves as a substrate mimic. Fluorescent tagging (e.g., dansyl derivatives) tracks cellular uptake and localization in vitro .

How can computational chemistry aid in predicting the compound’s physicochemical properties or reaction pathways?

Advanced : Tools like Gaussian or ORCA simulate IR/Raman spectra to validate experimental data. Molecular dynamics models predict solubility parameters (e.g., logP) and partition coefficients, aiding solvent selection for reactions . Reaction pathway analysis (e.g., transition state modeling) identifies energetically favorable routes for synthesis optimization .

What purification strategies are effective for isolating high-purity this compound from complex mixtures?

Basic : Silica gel chromatography with gradient elution (e.g., ethyl acetate/methanol) removes polar impurities . Recrystallization from hexane/ethyl acetate mixtures enhances purity.
Advanced : Preparative HPLC with C18 columns achieves >99% purity for biological assays. Simulated moving bed (SMB) chromatography scales up purification efficiently .

How does this compound compare structurally and functionally to analogs like ethyl 2-((2-methoxyethyl)amino)acetate?

Basic : The methyl ester group increases volatility compared to ethyl analogs but reduces solubility in aqueous media. 1^1H NMR differences (e.g., methyl vs. ethyl ester signals) aid differentiation .
Advanced : Substituent effects on bioactivity can be quantified via structure-activity relationship (SAR) studies. For example, methyl esters may exhibit faster hydrolysis rates in vivo than ethyl derivatives, impacting drug release kinetics .

What protocols ensure safe handling and waste management of this compound in laboratory settings?

Basic : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Waste should be neutralized (e.g., with dilute NaOH) before disposal in designated organic waste containers .
Advanced : Gas chromatography-mass spectrometry (GC-MS) monitors airborne concentrations during synthesis. Biodegradation studies (e.g., OECD 301F tests) assess environmental impact of waste streams .

How should researchers address contradictory literature data on the compound’s spectroscopic or reactivity profiles?

Advanced : Cross-validate findings using orthogonal methods (e.g., NMR + X-ray crystallography). For instance, single-crystal X-ray structures (as in ) resolve ambiguities in proton assignments. Collaborative reproducibility studies (e.g., inter-lab comparisons) identify systematic errors .

What novel analytical methods are emerging for quantifying trace impurities in this compound?

Advanced : Ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) quantifies non-UV-active impurities. Cryoprobe NMR enhances sensitivity for low-abundance degradants . Mass spectrometry imaging (MSI) maps spatial distribution of impurities in solid-state samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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